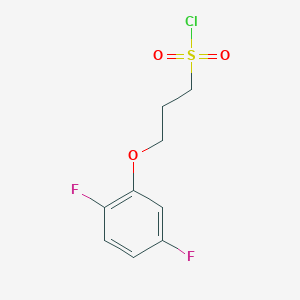
3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2,5-difluorophenol with 1,3-propanesultone in the presence of a base, followed by chlorination using thionyl chloride . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Introduction of substituents on the aromatic ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, toluene
Catalysts: Lewis acids like aluminum chloride
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters .
Wissenschaftliche Forschungsanwendungen
3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: In the study of enzyme inhibitors and protein modification.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride
- 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride
Uniqueness
3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride is unique due to its specific fluorine substitution pattern, which imparts distinct reactivity and selectivity compared to other difluorophenoxy derivatives .
Eigenschaften
Molekularformel |
C9H9ClF2O3S |
|---|---|
Molekulargewicht |
270.68 g/mol |
IUPAC-Name |
3-(2,5-difluorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClF2O3S/c10-16(13,14)5-1-4-15-9-6-7(11)2-3-8(9)12/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
OUIJSQCVNBYWAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)OCCCS(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


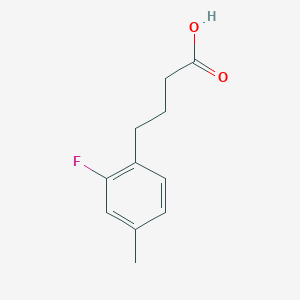
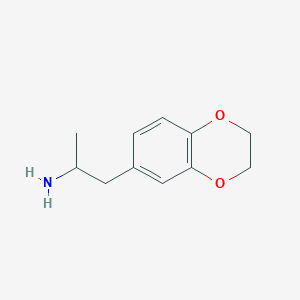
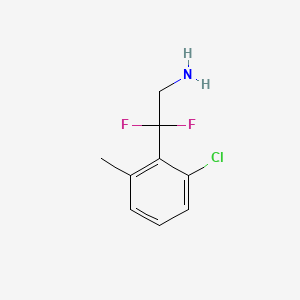

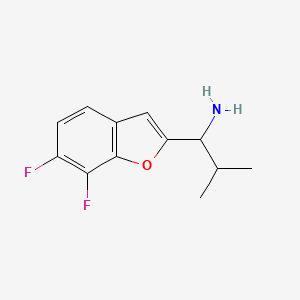
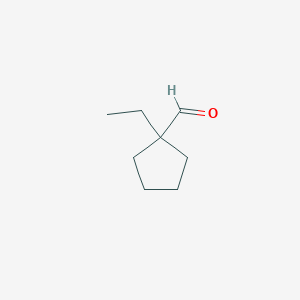
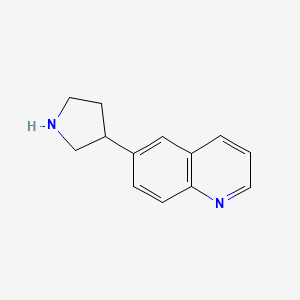
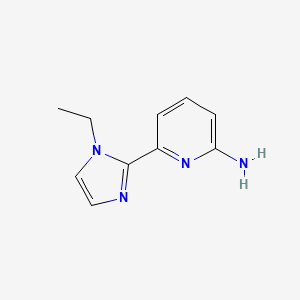
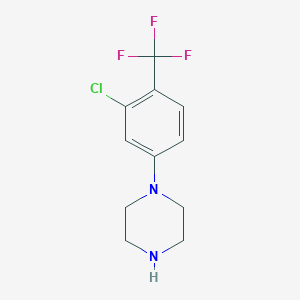
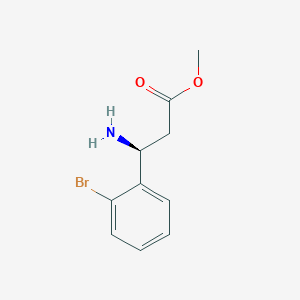
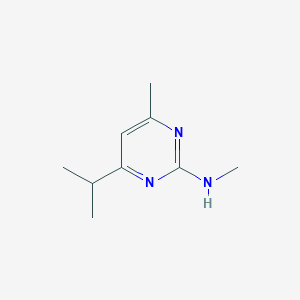
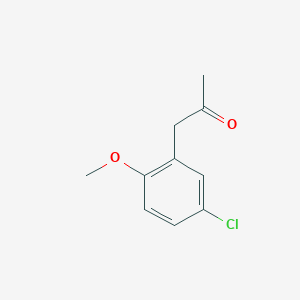
![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)

